molecular formula C10H12ClNO B15458696 Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- CAS No. 61871-83-8

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro-

Cat. No.: B15458696
CAS No.: 61871-83-8
M. Wt: 197.66 g/mol
InChI Key: ZSGQNRUYHJMIBL-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Biological Activity

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- is an organic compound characterized by its unique structural features, including a chloro group and an amino group attached to a dimethyl-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC12H14ClN
Molecular Weight197.66 g/mol
IUPAC NameEthanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro-
CAS Number[Not available]

The biological activity of Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- is largely attributed to its molecular interactions. The chloro and amino functionalities play crucial roles in its reactivity and binding affinity to various biological targets. The compound may act through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Receptor Modulation : Its structure allows it to interact with receptors in the body, potentially modulating physiological responses.

Biological Activities

Research has indicated that Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : IC50 values against A431 and HT29 cell lines suggest comparable efficacy to established chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound has been explored for its antimicrobial potential:

  • In vitro Studies : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Antioxidant Effects

Ethanone derivatives have demonstrated antioxidant properties:

  • Oxidative Stress Reduction : These compounds may reduce oxidative stress in cellular environments, contributing to their therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of Ethanone derivatives. Key observations include:

  • Dimethyl Substitution : The presence of two methyl groups enhances lipophilicity and cellular uptake.
  • Chloro Group Influence : The chloro substituent is vital for improving binding affinity to biological targets, potentially enhancing the compound's efficacy.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antitumor Activity : A study on pyrrole derivatives indicated that structural modifications could lead to significant cytotoxicity against cancer cells with IC50 values lower than traditional drugs.
  • Antimicrobial Efficacy : Research has shown that certain analogs possess greater antibacterial activity compared to existing antibiotics, emphasizing the importance of specific functional groups in enhancing activity .
  • In Vivo Efficacy : Animal studies demonstrated that certain derivatives effectively inhibited tumor growth when administered at specific doses.

Properties

CAS No.

61871-83-8

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-amino-3,5-dimethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO/c1-6-3-7(2)10(12)8(4-6)9(13)5-11/h3-4H,5,12H2,1-2H3

InChI Key

ZSGQNRUYHJMIBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)CCl)N)C

Origin of Product

United States

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